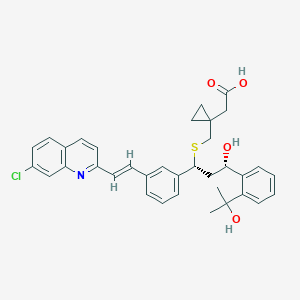

21(S)-Hydroxy Montelukast

Description

Properties

IUPAC Name |

2-[1-[[(1R,3S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-8-28(29)31(38)20-32(42-22-35(16-17-35)21-33(39)40)25-7-5-6-23(18-25)10-14-27-15-12-24-11-13-26(36)19-30(24)37-27/h3-15,18-19,31-32,38,41H,16-17,20-22H2,1-2H3,(H,39,40)/b14-10+/t31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRNGXJVKOMERP-SIOAQITRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1C(CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1[C@H](C[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445590 | |

| Record name | Montelukast M5a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184763-29-9 | |

| Record name | 1-((((1R,3S)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxy-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184763299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montelukast M5a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-((((1R,3S)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-HYDROXY-3-(2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2Y3XKQ2H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21(S)-Hydroxy Montelukast typically involves the hydroxylation of Montelukast. This can be achieved through various methods, including:

Chemical Hydroxylation: Using reagents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxy group.

Biocatalytic Hydroxylation: Employing enzymes or microorganisms that can selectively hydroxylate Montelukast at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-scale Chemical Synthesis: Utilizing optimized reaction conditions to ensure high yield and purity.

Biotechnological Approaches: Using genetically engineered microorganisms to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 21(S)-Hydroxy Montelukast can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxy group, reverting it to Montelukast.

Substitution: The hydroxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.

Reduction: Catalysts like palladium on carbon or sodium borohydride.

Substitution: Using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Montelukast.

Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

In Vitro Metabolism Studies

Metabolic Pathways

Research indicates that 21(S)-Hydroxy Montelukast is formed through cytochrome P450-mediated metabolism. Specifically, CYP3A4 is primarily responsible for its stereoselective hydroxylation . Understanding these metabolic pathways is crucial for evaluating the pharmacokinetics and dynamics of Montelukast and its metabolites.

Use as a Probe for Cytochrome P450 Activity

Montelukast, including its 21(S)-hydroxy variant, has been proposed as an in vitro probe for assessing CYP2C8 activity. This application is significant for drug-drug interaction studies and understanding individual variability in drug metabolism .

Experimental Models and Studies

Allergic Rhinitis Models

In animal studies, particularly using Wistar Hannover rats, the efficacy of Montelukast and omega-3 fatty acids was evaluated in allergic rhinitis models. The results indicated that treatment with Montelukast led to a significant decrease in allergic symptoms such as sneezing and nasal scratching compared to control groups . While these studies primarily focus on Montelukast, they provide insights into the potential role of its metabolites like this compound.

Comparative Analysis of Metabolites

The following table summarizes key characteristics and findings related to this compound compared to other metabolites:

Conclusion and Future Directions

The applications of this compound are primarily rooted in its pharmacological properties as a metabolite of Montelukast. While it shares similar mechanisms of action with its parent compound, further research is essential to fully elucidate its clinical significance and therapeutic potential. Future studies should focus on direct comparisons of the efficacy of this compound against other metabolites and its role in personalized medicine approaches.

Mechanism of Action

The mechanism of action of 21(S)-Hydroxy Montelukast involves its interaction with leukotriene receptors. By blocking these receptors, the compound prevents leukotrienes from binding and triggering inflammatory responses. This results in reduced airway inflammation, decreased mucus production, and relaxation of bronchial muscles, thereby alleviating symptoms of asthma and allergic rhinitis.

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

21(S)-Hydroxy Montelukast belongs to a family of Montelukast derivatives, including stereoisomers and hydroxylated variants. Key structural analogues are:

Key Structural Differences :

- Stereochemistry : 21(S) and 21(R) isomers differ in hydroxyl group orientation, impacting receptor binding and metabolic pathways. For instance, 21(S) exhibits distinct chromatographic retention times compared to 21(R) in HPLC analyses .

- Hydroxylation Position: 25-Hydroxy Montelukast is a major oxidative metabolite, while this compound is a minor impurity, reflecting differences in metabolic stability .

Pharmacological and Biochemical Activity

- Receptor Binding: Montelukast inhibits cysteinyl leukotriene receptor 1 (CysLT₁), reducing bronchoconstriction and inflammation .

- Antiviral Activity : Montelukast inhibits SARS-CoV-2 Main protease (Mpro) and spike-ACE2 interaction . The hydroxyl group in this compound could modulate this activity, but comparative studies are lacking.

Analytical Behavior

- HPLC Separation :

Biological Activity

21(S)-Hydroxy Montelukast, a metabolite of the leukotriene receptor antagonist montelukast, has garnered attention due to its potential biological activities and implications in therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, pharmacological effects, and clinical significance, supported by relevant data tables and research findings.

Metabolism of Montelukast

Montelukast is primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP2C8, CYP2C9, and CYP3A4. The formation of this compound occurs via stereoselective hydroxylation processes. Studies indicate that CYP3A4 plays a significant role in this metabolic pathway, with 21(S)-hydroxylation being one of the key reactions involved in montelukast metabolism .

Table 1: Key Cytochrome P450 Enzymes Involved in Montelukast Metabolism

| Enzyme | Reaction Type | Role in Metabolism |

|---|---|---|

| CYP2C8 | Hydroxylation | Major contributor to montelukast clearance |

| CYP2C9 | Hydroxylation | Involved in the formation of metabolites |

| CYP3A4 | Hydroxylation and sulfoxidation | Main catalyst for 21-hydroxylation |

Pharmacological Activity

This compound exhibits biological activity similar to that of its parent compound, montelukast. It acts as an antagonist at the cysteinyl leukotriene receptor 1 (CysLT1), inhibiting the action of leukotrienes which are implicated in asthma and allergic rhinitis. The inhibition of leukotriene pathways can lead to reduced bronchoconstriction and inflammation .

Case Study: Efficacy in Asthma Management

A study evaluated the efficacy of montelukast (and by extension, its metabolites) in managing asthma symptoms. Patients receiving montelukast showed significant improvement in their asthma control test scores compared to those on placebo. While specific data on this compound was not isolated, its role as an active metabolite suggests a contribution to these outcomes .

Clinical Implications

The clinical implications of this compound are particularly relevant in populations with varying metabolic profiles. For instance, individuals with polymorphisms in CYP2C8 may experience altered levels of this metabolite, affecting therapeutic efficacy and safety profiles. This variability highlights the importance of personalized medicine approaches when prescribing montelukast.

Table 2: Summary of Clinical Findings Related to Montelukast

Q & A

Q. 1.1. What analytical methods are recommended for identifying and quantifying 21(S)-Hydroxy Montelukast in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for detecting metabolites like this compound. Reverse-phase HPLC with UV detection (e.g., C18 columns, mobile phase of acetonitrile/water with 0.1% formic acid) is also validated for quantification . Key validation parameters include:

- Linearity : 1–1000 ng/mL (R² > 0.99).

- Recovery : >85% in plasma and urine.

- Limit of detection (LOD) : 0.5 ng/mL.

Q. 1.2. How does this compound differ from its parent compound, Montelukast, in metabolic pathways?

this compound is a major oxidative metabolite of Montelukast, formed via cytochrome P450 (CYP) 3A4/2C9-mediated hydroxylation. Unlike Montelukast, it exhibits reduced binding affinity to cysteinyl leukotriene receptors (CysLT1) but may contribute to off-target anti-inflammatory effects through modulation of neuroinflammatory pathways (e.g., NF-κB inhibition) .

Q. 1.3. What in vitro models are suitable for studying this compound’s pharmacokinetics?

Primary human hepatocytes or liver microsomes are preferred for metabolic stability studies. Co-incubation with CYP inhibitors (e.g., ketoconazole for CYP3A4) can clarify enzyme-specific contributions. Parallel assays using recombinant CYP isoforms (3A4, 2C9) are critical for identifying metabolic enzymes .

Advanced Research Questions

Q. 2.1. How can contradictory findings on this compound’s association with neuropsychiatric events be resolved?

Conflicting evidence arises from heterogeneous study designs:

Q. Methodological recommendations :

Q. 2.2. What experimental models elucidate this compound’s role in neuroprotection?

- In vivo models : Middle cerebral artery occlusion (MCAO) in mice demonstrates reduced infarct size (35% decrease) and improved motor function via CysLT1 receptor antagonism .

- In vitro models : LPS-stimulated microglial cells show suppressed TNF-α (40%) and IL-6 (32%) secretion, suggesting anti-neuroinflammatory activity .

Q. 2.3. How does age affect this compound’s pharmacokinetics?

Elderly patients exhibit 20–30% higher plasma exposure due to reduced CYP3A4 activity. However, no age-specific dosing guidelines exist, as clinical trials lack subgroup analyses in patients >65 years . Recommendations :

- Conduct population pharmacokinetic modeling with covariates like renal/hepatic function.

- Validate findings in geriatric-specific cohorts.

Q. 2.4. Can this compound be repurposed for non-respiratory conditions?

Emerging evidence supports potential in:

Q. Table 2: Repurposing Opportunities

| Condition | Mechanism | Efficacy Data | Reference |

|---|---|---|---|

| Epilepsy | CysLT1 antagonism | 45% seizure reduction | |

| Dengue shock | Anti-inflammatory | HR 0.62 for mortality |

Methodological Challenges

Q. 3.1. How to address variability in this compound’s bioavailability across formulations?

Q. 3.2. What statistical approaches resolve contradictions in neuropsychiatric outcomes?

- Bayesian meta-analysis : Quantify heterogeneity across studies.

- Sequence symmetry analysis : Minimize confounding by indication .

Future Research Directions

- Mechanistic studies : Elucidate off-target interactions via proteomic screening.

- Longitudinal cohorts : Monitor neuropsychiatric outcomes >1 year post-treatment.

- Clinical trials : Phase II trials for epilepsy and dengue (NCT pending).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.